molecular formula C17H18N6O4 B2745268 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1226455-51-1

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2745268
CAS No.: 1226455-51-1
M. Wt: 370.369
InChI Key: WFDFOBPQDFTAAD-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O4 and its molecular weight is 370.369. The purity is usually 95%.
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Biological Activity

The compound N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide represents a novel class of pyrazole derivatives. Pyrazole and its derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of this specific compound, supported by data tables and research findings.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of cervical (HeLa) and prostate (DU 205) cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa15Inhibition of cell cycle progression
Compound BDU 20520Induction of apoptosis
N-(furan...)HeLaTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been widely documented. These compounds often act as inhibitors of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound under discussion has shown promise in preliminary in vitro studies to reduce inflammation markers in activated macrophages .

Table 2: Anti-inflammatory Activity

Compound NameInflammatory ModelEffect Observed
Compound ALPS-stimulated macrophagesDecreased TNF-alpha levels
N-(furan...)TBDTBD

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties against a range of pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing moderate to high antibacterial activity . This is particularly relevant in the context of rising antibiotic resistance.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on colon cancer cell lines. The results indicated that compounds similar to N-(furan...) effectively induced apoptosis through mitochondrial pathways .
  • Case Study on Anti-inflammatory Properties : In a model of acute inflammation induced by carrageenan in rats, administration of pyrazole derivatives resulted in a significant reduction in paw edema compared to controls, demonstrating their potential as anti-inflammatory agents .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-22-8-10(17(21-22)26-3)16(25)19-14-13-9(11-5-4-6-27-11)7-12(24)18-15(13)23(2)20-14/h4-6,8-9H,7H2,1-3H3,(H,18,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDFOBPQDFTAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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